

2-(2,4-di-tert-butylphenoxy)ethanol CAS number lookup

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Compound of Interest

Compound Name: 2-(2,4-Di-tert-butylphenoxy)ethanol

Cat. No.: B3032636

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Technical Guide: 2-(2,4-di-tert-butylphenoxy)ethanol

CAS Number: 52073-65-1

This technical guide provides a comprehensive overview of **2-(2,4-di-tert-butylphenoxy)ethanol**, including its chemical properties, a plausible synthesis protocol, and potential applications derived from its structural relationship to the well-researched compound 2,4-di-tert-butylphenol (2,4-DTBP). This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

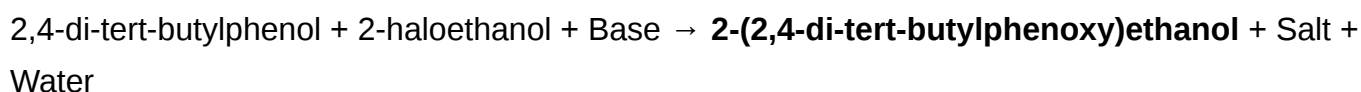
While extensive experimental data for **2-(2,4-di-tert-butylphenoxy)ethanol** is limited in publicly available literature, its fundamental properties have been computed and are summarized below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₆ O ₂	PubChem[1]
Molecular Weight	250.38 g/mol	PubChem[1]
IUPAC Name	2-(2,4-di-tert-butylphenoxy)ethanol	PubChem[1]
CAS Number	52073-65-1	PubChem[1]
XLogP3	4.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	5	PubChem[1]

Synthesis Protocol

A detailed experimental protocol for the synthesis of **2-(2,4-di-tert-butylphenoxy)ethanol** is not readily available in peer-reviewed literature. However, a plausible and commonly used method for synthesizing similar phenoxyethanol derivatives is the Williamson ether synthesis. This would involve the reaction of 2,4-di-tert-butylphenol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.

Reaction:



Detailed Methodology (Hypothetical):

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-di-tert-butylphenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- Deprotonation: Add a slight excess of a moderately strong base, such as potassium carbonate (K_2CO_3) (1.5 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide salt.
- Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) to the reaction mixture.
- Reaction Condition: Heat the mixture to a temperature of 80-100 °C and allow it to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (inorganic salts) and wash with the solvent. The filtrate is then typically diluted with water and extracted with a non-polar organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **2-(2,4-di-tert-butylphenoxy)ethanol**.

Potential Applications and Biological Relevance

Direct research on the applications of **2-(2,4-di-tert-butylphenoxy)ethanol** is scarce. However, its chemical structure, particularly the presence of the 2,4-di-tert-butylphenol moiety, suggests potential applications in areas where its precursor, 2,4-DTBP, has shown significant activity. 2,4-DTBP is a known antioxidant and has been investigated for various biological activities.^{[2][3][4][5]}

Potential Areas of Interest for Drug Development:

- Antioxidant and Anti-inflammatory Agent: 2,4-DTBP is a well-documented antioxidant.^[6] The ethoxyethanol side chain in **2-(2,4-di-tert-butylphenoxy)ethanol** may modulate this activity, potentially altering its solubility and bioavailability, which are critical parameters in drug design.
- Antimicrobial and Antifungal Properties: The parent phenol, 2,4-DTBP, exhibits antimicrobial and antifungal properties.^[2] It is plausible that **2-(2,4-di-tert-butylphenoxy)ethanol** could be explored as a lead compound for the development of new antimicrobial agents.

- **Intermediate in Chemical Synthesis:** This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be further functionalized to create a variety of esters, ethers, and other derivatives for screening in drug discovery programs. For instance, its derivatives are used commercially as UV stabilizers and antioxidants for hydrocarbon-based products.^[7]

Safety and Handling

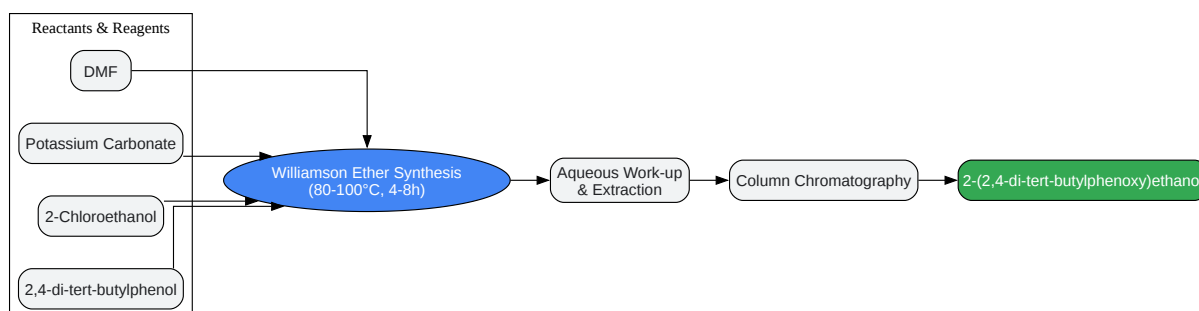
Specific toxicity data for **2-(2,4-di-tert-butylphenoxy)ethanol** is not readily available. However, based on the safety data sheets of structurally related compounds like 2-(4-tert-butylphenyl)ethanol and 2,4-di-tert-butylphenol, the following precautions are advised:

- **Eye Irritation:** May cause serious eye damage.^{[8][9][10]}
- **Skin Irritation:** May cause skin irritation.
- **Handling:** Wear protective gloves, clothing, and eye/face protection.^{[10][11]} Use in a well-ventilated area.^[8]
- **Environmental Hazards:** May be toxic to aquatic life with long-lasting effects.^{[8][11]}

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed Williamson ether synthesis for **2-(2,4-di-tert-butylphenoxy)ethanol**.



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Caption: Proposed synthesis workflow for **2-(2,4-di-tert-butylphenoxy)ethanol**.

Disclaimer: The information provided in this technical guide is based on available data for **2-(2,4-di-tert-butylphenoxy)ethanol** and its structurally related precursor, 2,4-di-tert-butylphenol. The synthesis protocol is a plausible, hypothetical procedure and has not been experimentally validated from the cited sources. Researchers should conduct their own literature search and risk assessment before any experimental work.

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